molecular formula C6H5ClFNO2S B13525427 (6-Fluoropyridin-3-yl)methanesulfonyl chloride

(6-Fluoropyridin-3-yl)methanesulfonyl chloride

Cat. No.: B13525427
M. Wt: 209.63 g/mol
InChI Key: IPIQZKJFIJLCQK-UHFFFAOYSA-N
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Description

(6-Fluoropyridin-3-yl)methanesulfonyl chloride is an organosulfur compound that contains a fluoropyridine ring substituted with a methanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridines as starting materials, which can be synthesized through various fluorination reactions . The methanesulfonyl chloride group can then be introduced using reagents such as methanesulfonyl chloride (mesyl chloride) under appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for (6-Fluoropyridin-3-yl)methanesulfonyl chloride may involve large-scale fluorination and sulfonylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoropyridin-3-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and transition metal catalysts. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

(6-Fluoropyridin-3-yl)methanesulfonyl chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-3-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Fluoropyridin-3-yl)methanesulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. Additionally, the fluorine atom can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable building block in synthetic chemistry .

Properties

Molecular Formula

C6H5ClFNO2S

Molecular Weight

209.63 g/mol

IUPAC Name

(6-fluoropyridin-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-5-1-2-6(8)9-3-5/h1-3H,4H2

InChI Key

IPIQZKJFIJLCQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CS(=O)(=O)Cl)F

Origin of Product

United States

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